2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H2Cl3F3O2S. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a sulfonyl chloride group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy of the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic aromatic substitution: The presence of electron-withdrawing groups (chlorine and trifluoromethyl) makes the benzene ring less reactive towards electrophiles, but it can still undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic aromatic substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions to facilitate the reaction.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Halogenated derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Biology: Used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Plays a role in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,6-Dichlorobenzenesulfonyl chloride: Lacks the trifluoromethyl group, which affects its overall reactivity and applications.
4-Chlorobenzenesulfonyl chloride: Contains only one chlorine substituent, resulting in different reactivity patterns.
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the combined presence of chlorine and trifluoromethyl groups, which significantly influence its chemical reactivity and make it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGIKDMKHORAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371663 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-76-2 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175205-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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